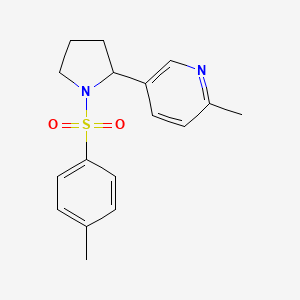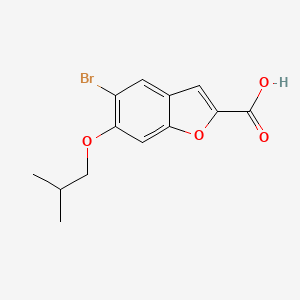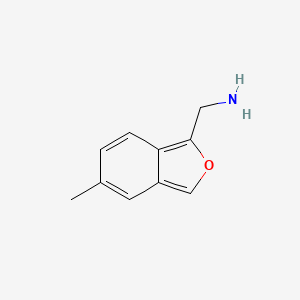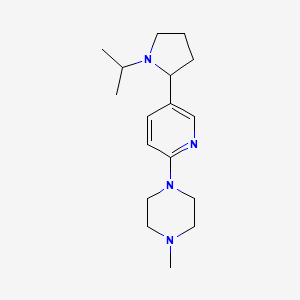![molecular formula C13H21NO4 B11821570 rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico es un compuesto orgánico complejo con una estructura bicíclica. Se caracteriza por la presencia de un grupo protector terc-butóxilo carbonilo (Boc) unido a un grupo amino, que está conectado a un sistema de anillo biciclo[3.2.0]heptano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico normalmente implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo bicíclico: El núcleo biciclo[3.2.0]heptano se puede sintetizar mediante una reacción de Diels-Alder entre un dieno adecuado y un dienófilo.
Introducción del grupo amino: El grupo amino se puede introducir mediante una sustitución nucleófila o una aminación reductora.
Protección del grupo amino: El grupo amino se protege utilizando cloruro de terc-butóxilo carbonilo (Boc-Cl) en presencia de una base como la trietilamina.
Carboxilación: El grupo ácido carboxílico se introduce mediante reacciones de carboxilación, a menudo utilizando dióxido de carbono o agentes carboxilantes.
Métodos de producción industrial
La producción industrial del ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y la optimización del proceso para escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos amino o carboxilo, lo que lleva a la formación de derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico implica su interacción con dianas moleculares específicas. El grupo amino protegido por Boc se puede desproteger en condiciones ácidas, revelando la amina libre, que luego puede interactuar con enzimas, receptores u otras biomoléculas. La estructura bicíclica también puede jugar un papel en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- ácido rac-(1R,4S,5S)-4-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-1-carboxílico
- ácido rac-(1R,5R)-3-[(terc-butóxilo)carbonil]-3-azabiciclo[3.2.0]heptano-1-carboxílico
Singularidad
El ácido rac-(1R,5R,6S)-6-{[(terc-butóxilo)carbonil]amino}biciclo[3.2.0]heptano-3-carboxílico es único debido a su estereoquímica específica y la presencia del grupo amino protegido por Boc. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(1R,5R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8?,9-,10+/m1/s1 |
Clave InChI |
JUEQEIOVZRBEEZ-GQDPBHBBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]2[C@H]1CC(C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)





